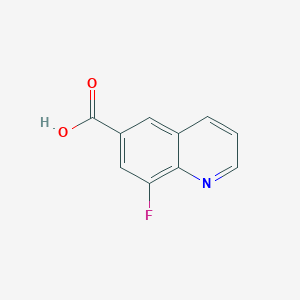
8-氟喹啉-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of significant interest in various fields of scientific research .
科学研究应用
8-Fluoroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 8-Fluoroquinoline-6-carboxylic acid is bacterial DNA gyrase . This enzyme is crucial for bacteria reproduction, and the compound’s interaction with it results in a high level of antibacterial activity .
Mode of Action
8-Fluoroquinoline-6-carboxylic acid: inhibits bacterial DNA gyrase . This inhibition disrupts the replication process of the bacteria, thereby preventing their multiplication and growth .
Biochemical Pathways
The action of 8-Fluoroquinoline-6-carboxylic acid affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial reproduction and growth .
Pharmacokinetics
The ADME properties of 8-Fluoroquinoline-6-carboxylic acid Fluoroquinolones, in general, are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.
Result of Action
The result of the action of 8-Fluoroquinoline-6-carboxylic acid is the inhibition of bacterial growth and reproduction . By disrupting the DNA replication process, the compound prevents the bacteria from multiplying, thereby controlling the spread of the bacterial infection .
生化分析
Biochemical Properties
They often exert their effects by inhibiting key enzymes such as DNA gyrase, thereby interfering with bacterial DNA replication .
Cellular Effects
They can inhibit bacterial DNA gyrase, disrupting DNA replication and transcription, leading to cell death .
Molecular Mechanism
Fluoroquinolones generally exert their effects by binding to and inhibiting the activity of bacterial DNA gyrase, an enzyme essential for DNA replication .
Temporal Effects in Laboratory Settings
Fluoroquinolones are known to have long-term effects on bacterial populations, including the development of resistance .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 8-Fluoroquinoline-6-carboxylic acid in animal models. Fluoroquinolones are known to have dose-dependent effects in animals, with higher doses often leading to increased antibacterial activity but also increased risk of adverse effects .
Metabolic Pathways
Quinolines can be metabolized through various pathways, often involving cytochrome P450 enzymes .
Transport and Distribution
Fluoroquinolones are known to be distributed widely in the body, reaching various tissues and body fluids .
Subcellular Localization
Fluoroquinolones are known to accumulate in lysosomes due to their basic nature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoline-6-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom, followed by cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production methods often utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also prevalent in industrial settings to achieve efficient synthesis .
化学反应分析
Types of Reactions: 8-Fluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to quinolone derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium azide and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products:
相似化合物的比较
- 6-Fluoroquinoline-3-carboxylic acid
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 8-Fluoroquinoline-6-carboxylic acid stands out due to its specific fluorination at the 8th position, which significantly enhances its biological activity compared to other fluorinated quinolines. This unique positioning of the fluorine atom results in distinct chemical properties and a broader spectrum of antibacterial activity .
属性
IUPAC Name |
8-fluoroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGDSDXDXTTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061650-25-6 |
Source


|
| Record name | 8-fluoroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-Bromofuran-2-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2588246.png)
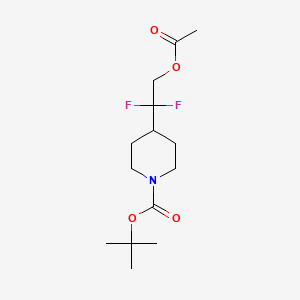

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)
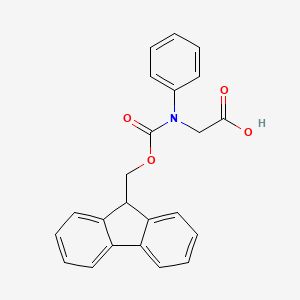

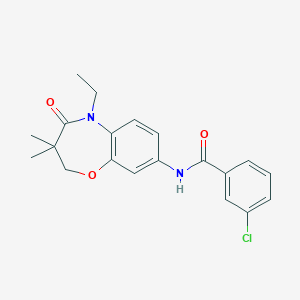
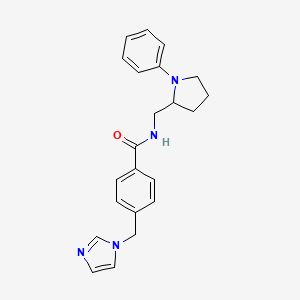
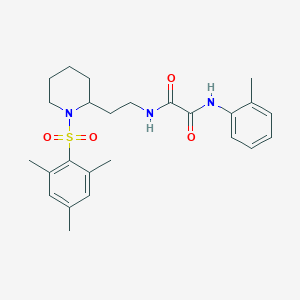
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2588268.png)

